2-Nitropropane

描述

Historical Context and Discovery

The study of nitroalkanes dates back to the late 19th century, with the discovery of the Henry reaction in 1895, a classic carbon-carbon bond-forming reaction involving a nitroalkane and an aldehyde or ketone. wikipedia.org However, the large-scale industrial production of nitroparaffins, including 2-nitropropane, was more significantly established later. The Commercial Solvents Corporation developed an efficient industrial process involving the high-temperature, vapor-phase nitration of propane (B168953) with nitric acid. sciencemadness.orgsciencehistory.org This method produces a mixture of nitromethane (B149229), nitroethane, 1-nitropropane (B105015), and this compound. sciencemadness.org

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry is multifaceted, stemming from its utility as both a solvent and a reactive intermediate. nih.govnih.gov

As a Solvent: this compound is employed as a solvent for a wide array of organic materials, including inks, paints, adhesives, varnishes, and polymers like vinyl and epoxy resins. nih.govnih.govnih.govepa.gov Its properties, such as improving drying time and flow characteristics, make it a valuable component in coatings and printing inks. nih.govepa.gov

As a Chemical Intermediate and Reagent: In the realm of organic synthesis, this compound serves as a precursor for the production of other chemicals. nih.govnih.gov For instance, it is a feedstock for manufacturing 2-amino-2-methyl-1-propanol. nih.gov

A notable application in synthetic organic chemistry is its role in the Hass-Bender oxidation. In this reaction, the sodium salt of this compound acts as an oxidant to convert benzyl (B1604629) halides into benzaldehydes. wikipedia.org The process involves the formation of a nitronate from this compound, which then participates in an Sₙ2 reaction. wikipedia.org

Furthermore, the chemical reactivity of this compound has been a subject of research. Studies have investigated its autoxidation in basic solutions and its genotoxic effects, providing insights into the mechanisms of DNA modification. nih.govacs.org The α-hydrogen atom in this compound is activated by the electron-withdrawing nitro group, making it acidic and facilitating various reactions. nih.gov

Classification within Nitroalkanes

Nitroalkanes are organic compounds containing one or more nitro groups (-NO₂) attached to an alkyl group. doubtnut.com They are classified as primary, secondary, or tertiary based on the nature of the carbon atom to which the nitro group is bonded. doubtnut.combrainkart.comembibe.com

Primary Nitroalkanes: The nitro group is attached to a primary carbon atom (a carbon bonded to only one other carbon atom), with the general formula RCH₂NO₂. doubtnut.comembibe.com

Secondary Nitroalkanes: The nitro group is attached to a secondary carbon atom (a carbon bonded to two other carbon atoms), with the general formula R₂CHNO₂. doubtnut.comembibe.com

Tertiary Nitroalkanes: The nitro group is attached to a tertiary carbon atom (a carbon bonded to three other carbon atoms), with the general formula R₃CNO₂. doubtnut.comembibe.com

This compound, with its nitro group attached to the central carbon atom of the propane chain, is a classic example of a secondary nitroalkane . nih.govchemdad.com This classification is significant as the reactivity of nitroalkanes, such as their behavior in the presence of nitrous acid or in hydrolysis reactions, differs based on whether they are primary, secondary, or tertiary. brainkart.comaskfilo.cominfinitylearn.com For instance, secondary nitroalkanes react with nitrous acid to form pseudonitroles. doubtnut.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇NO₂ |

| Molar Mass | 89.09 g/mol |

| Appearance | Colorless liquid |

| Odor | Mild, fruity |

| Boiling Point | 120.2 °C (248.4 °F) |

| Melting Point | -91.3 °C (-132.3 °F) |

| Density | 0.9821 g/cm³ |

| Solubility in Water | 1.7 g/100 mL at 25 °C |

| Vapor Pressure | 13 mmHg at 20 °C |

| Autoignition Temperature | 428 °C (802 °F) |

| Flash Point | 24 °C (75 °F) (open cup) |

Sources: nih.govwikipedia.orgnih.govchemicalbook.comnoaa.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Nitropropane |

| 2-Amino-2-methyl-1-propanol |

| This compound |

| Benzaldehyde |

| Benzyl halide |

| Nitromethane |

| Nitroethane |

| Nitrous acid |

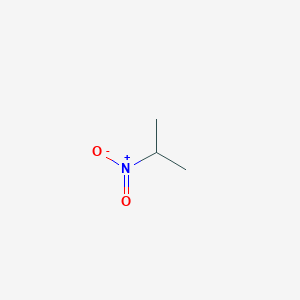

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLBSLMDCBOPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2, Array | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020981 | |

| Record name | 2-Nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-nitropropane appears as colorless liquid with a mild fruity odor. May float on or sink in water. (USCG, 1999), Liquid, Colorless liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless liquid with a pleasant, fruity odor. | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

248.5 °F at 760 mmHg (NTP, 1992), 120.2 °C, 120 °C, 249 °F | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

75 °F (NTP, 1992), 75 °F, 24 °C (75 °F)(closed cup), 39 °C (closed cup), 24 °C (open cup), 38 °C (open cup) /from table/, 24 °C c.c. | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 0.1 mg/mL at 66 °F (NTP, 1992), Soluble in chloroform, Miscible with most aromatic hydrocarbons, ketones, esters, ethers, and the lower carboxylic acids, In water, 1.70X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 1.7, 2% | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9821 g/cu cm at 25 °C, Relative density (water = 1): 0.99, 0.99 | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.06 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.06 (Air= 1), Relative vapor density (air = 1): 3.1, 3.06 | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

12.9 mmHg at 68 °F (NTP, 1992), 17.2 [mmHg], 1.72X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.7, 13 mmHg | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

1-Nitropropane | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

79-46-9 | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-nitropropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKV234L2QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 2-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ501BD0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-135 °F (NTP, 1992), -91.3 °C, -91 °C, -135 °F | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Advanced Preparative Methodologies

Industrial Production Pathways

The primary method for manufacturing 2-nitropropane on an industrial scale has traditionally been the nitration of propane (B168953) at high temperatures. However, alternative routes are also employed, driven by the demand for higher selectivity and improved process economics.

The most established industrial method for producing this compound is the high-temperature, vapor-phase nitration of propane. wikipedia.orgchemicalbook.com In this process, propane gas is reacted with nitric acid at temperatures ranging from 350 to 450°C and pressures of 1.0 to 1.2 MPa. google.compatsnap.com This reaction is typically carried out in an adiabatic reactor where nitric acid is sprayed into an excess of propane gas. epa.gov

A significant characteristic of this process is that it does not yield a single product. Instead, it produces a mixture of nitroparaffins due to the thermal cracking of propane and the reaction of these fragments with the nitrating agent. google.com The resulting product stream is a combination of nitromethane (B149229), nitroethane, 1-nitropropane (B105015), and this compound. google.com The relative concentrations of these products are largely fixed, with a typical distribution by weight being approximately 10-30% nitromethane, 10-25% nitroethane, 25% 1-nitropropane, and 40% this compound. google.compatsnap.comepa.gov Subsequent purification and separation steps are required to isolate the this compound from the other nitroalkanes. epa.gov

Product Distribution in Vapor-Phase Nitration of Propane

| Compound | Typical Percentage in Product Mixture |

| This compound | 40% |

| 1-Nitropropane | 25% |

| Nitroethane | 10-25% |

| Nitromethane | 10-30% |

Note: Percentages are approximate and can vary based on specific reaction conditions. google.compatsnap.comepa.gov

Efforts to develop more selective industrial processes have led to alternative synthesis methodologies. One such approach is the high-pressure, mixed vapor-liquid phase nitration of propane. google.com This technique was investigated as a means to preferentially produce this compound over the other nitro compounds typically formed in vapor-phase nitration. google.com This process involves reacting propane with aqueous nitric acid (typically 10-50% concentration) at pressures of at least 1000 psi and temperatures between 215 and 325°C. google.com While promising for its selectivity, this method has faced practical challenges, including issues with reactor corrosion and managing the reaction exotherm. google.com

More recently, a synthesis route starting from acetone (B3395972) has been developed, which can be considered both an alternative industrial pathway and a green chemistry approach. google.comgoogle.com This method involves the reaction of acetone with ammonia (B1221849) and hydrogen peroxide in the presence of a catalyst, such as a titanium-silicon molecular sieve (TS-1). google.comgoogle.com This process is advantageous as it produces high-purity this compound without the co-generation of other nitroparaffins. google.com

Laboratory and Fine Chemical Synthesis

In laboratory settings and for the production of fine chemicals, alternative methods to the high-temperature nitration of propane are often preferred.

The synthesis of this compound can be achieved through the reaction of a 2-halopropane, such as 2-bromopropane (B125204), with a nitrite (B80452) salt. A method has been described where 2-bromopropane reacts with sodium nitrite. lookchem.com The introduction of urea (B33335) as an additive in this reaction has been shown to significantly increase the yield to 85% or higher. lookchem.com This method is noted for its mild reaction conditions and simple work-up, making it suitable for laboratory-scale preparations. lookchem.com

This compound is also known to be formed as a volatile by-product during Leonard's ring-closure hydantoin (B18101) preparation. wikipedia.org This specific synthesis involves the formation of hydantoin structures, and under the reaction conditions, this compound can be generated and subsequently captured. wikipedia.org

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of this compound synthesis, this has led to the creation of cleaner, more efficient methods that avoid the harsh conditions and mixed-product outcomes of traditional nitration.

A prominent green synthesis route is the one-pot tandem oxidation of acetone. lookchem.com This method uses a TS-1 (titanium silicalite) catalyst to facilitate the reaction between acetone, ammonia (or ammonia water), and hydrogen peroxide. google.comlookchem.combohrium.com The process is typically carried out in a solvent like water or methanol (B129727) at mild temperatures (e.g., 30-100°C) and low pressures (0.1-0.2 MPa). google.com

This approach is considered "green" for several reasons:

High Atom Economy: It efficiently converts the starting materials into the desired product with minimal waste. bohrium.com

Mild Conditions: The reaction avoids the high temperatures and pressures required for propane nitration, reducing energy consumption. patsnap.comgoogle.com

High Selectivity: The process yields this compound with high selectivity, avoiding the complex mixture of nitroalkanes produced in the traditional method. patsnap.combohrium.com

Environmentally Friendlier Reagents: It utilizes hydrogen peroxide as an oxidant, which is considered a green reagent whose by-product is water. google.com

Research has shown that modifying the TS-1 catalyst, for instance by creating a hierarchical pore structure, can further enhance catalytic activity and stability, leading to acetone conversion rates of up to 97.5% and this compound selectivity of 96.8%. bohrium.com This catalytic system represents a significant advancement toward a cleaner and more sustainable industrial production of this compound. lookchem.com

Typical Reaction Conditions for Green Synthesis of this compound

| Parameter | Value/Range |

| Reactants | Acetone, Ammonia/Ammonia Water, Hydrogen Peroxide |

| Catalyst | TS-1 Titanium Silicalite Molecular Sieve |

| Solvent | Water, Methanol |

| Temperature | 30 - 100 °C |

| Pressure | 0.1 - 0.2 MPa |

Data sourced from patent and research literature. google.combohrium.com

Catalytic Methods in this compound Production

The industrial synthesis of this compound has traditionally been dominated by the vapor-phase nitration of propane at high temperatures. However, this method's lack of selectivity has driven research into more refined and efficient catalytic processes. These advanced methodologies aim to improve yield and selectivity for this compound while often operating under milder reaction conditions. Catalytic routes primarily explore two main pathways: the direct catalytic nitration of propane and multi-step syntheses originating from acetone.

The direct, single-step catalytic nitration of propane to this compound presents a significant challenge due to the high stability of propane and the difficulty in selectively functionalizing the secondary carbon atom. The conventional industrial method involves the vapor-phase nitration of propane with nitric acid at high temperatures (approximately 400-450 °C) and pressures. chemicalbook.comsciencemadness.orgnih.gov This process, however, proceeds via a free-radical mechanism rather than a catalytic one, leading to a mixture of nitrated alkanes, including 1-nitropropane, nitromethane, and nitroethane, with this compound typically comprising around 40% of the product mixture. sciencemadness.org

Efforts to enhance selectivity have led to the exploration of mixed vapor-liquid phase nitration at high pressures (at least 1000 psi) and temperatures ranging from 215 to 325 °C. google.com While this process can achieve higher selectivity for this compound, it operates under demanding conditions. google.com The development of highly selective, true catalytic systems for the direct nitration of propane under milder conditions remains an area of ongoing research.

A more developed and versatile catalytic approach to this compound synthesis involves multi-step processes starting from acetone. These methods offer greater control and higher selectivity. One prominent route is the ammoximation of acetone to produce acetone oxime, which is then subsequently oxidized to this compound.

The ammoximation of acetone is effectively catalyzed by titanium silicalite-1 (TS-1), a zeolite-type molecular sieve. bohrium.comresearchgate.net This reaction is typically carried out in the presence of ammonia and hydrogen peroxide. bohrium.comresearchgate.net The TS-1 catalyst facilitates the in-situ formation of hydroxylamine (B1172632), which then reacts with acetone to yield acetone oxime. cardiff.ac.uk This process can achieve high conversion of acetone and high selectivity towards acetone oxime. bohrium.comresearchgate.net

Following its synthesis, acetone oxime can be oxidized to this compound. A notable catalytic system for this conversion employs a V-ZSM-5 catalyst in the presence of hydrogen peroxide, achieving a high yield of this compound. chemicalbook.com

Alternatively, a one-pot synthesis from acetone to this compound has been developed, also utilizing a TS-1 catalyst. This process involves the simultaneous reaction of acetone, ammonia, and hydrogen peroxide, leading directly to the formation of this compound. researchgate.net

The following tables summarize key research findings for these catalytic methods.

Interactive Data Table: Catalytic Production of Acetone Oxime from Acetone

| Catalyst | Reactants | Solvent | Temperature (°C) | Acetone Conversion (%) | Acetone Oxime Selectivity (%) | Reference |

| TS-1 | Acetone, Ammonia, Hydrogen Peroxide | Not Specified | 80 | 99.03 | 94.02 | bohrium.com |

Interactive Data Table: Catalytic Oxidation of Acetone Oxime to this compound

| Catalyst | Reactants | Solvent | Temperature (°C) | Pressure (MPa) | This compound Yield (%) | Reference |

| V-ZSM-5 | Acetone Oxime, Hydrogen Peroxide, Sodium Carbonate | Methanol | 60 | 0.01 | 96.5 | chemicalbook.com |

Interactive Data Table: One-Pot Catalytic Synthesis of this compound from Acetone

| Catalyst | Reactants | Solvent | Temperature (°C) | Acetone Conversion (%) | This compound Selectivity (%) | Reference |

| TS-1 | Acetone, Ammonia, Hydrogen Peroxide | Water | 70 | 99 | 58 | researchgate.net |

Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Pathways

The chemical behavior of 2-nitropropane is significantly influenced by the electron-withdrawing nature of the nitro group and the acidity of the alpha-protons.

Nucleophilic Substitution Reactions

The presence of the nitro group facilitates nucleophilic substitution reactions at the carbon atom to which it is attached. This compound can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. solubilityofthings.com Specifically, the anion derived from this compound, known as the nitronate, can act as a nucleophile. researchgate.net

One notable pathway is the SRN1 (substitution radical nucleophilic unimolecular) mechanism, which involves radical anions. inflibnet.ac.in This reaction type was discovered when an anomaly was observed in the alkylation of aliphatic nitro compounds by alkyl halides. inflibnet.ac.in For instance, the reaction of this compound with 4-nitrobenzyl chloride primarily yielded a C-alkylated product via an SRN1 mechanism involving radical anions. inflibnet.ac.in The SRN1 mechanism can proceed via a chain or non-chain process, initiated by single electron transfer to the nitro compound, producing a radical anion that subsequently loses a leaving group. inflibnet.ac.in

The anion of this compound has been shown to undergo SRN1 reactions with compounds like 2-bromo-2-nitropropane (B1585095) and 2-chloro-2-nitropropane (B1596036), as well as oxidative additions with certain diazole anions. psu.edursc.org Direct SN2 substitution, where a nitrite (B80452) ion is eliminated, is also sometimes observed. researchgate.net

Reactivity of the Nitro Group

The nitro group in this compound allows for a variety of chemical reactions. solubilityofthings.com The nitro group is strongly electron-withdrawing, which contributes to the acidity of the alpha-hydrogens. wikipedia.org The pKa of this compound in dimethyl sulfoxide (B87167) (DMSO) is around 16.9, suggesting it can be deprotonated in aqueous solution to form the nitronate anion. wikipedia.org

The nitronate form of this compound is more mutagenic in certain bacterial strains than the neutral compound, suggesting its role as an intermediate in biological activity. nih.gov The nitronate anion exhibits a dual nature, possessing both nucleophilic and electrophilic properties, which contributes to its versatile reactivity, including participation in 1,3-dipolar cycloadditions. researchgate.net

Reactions involving the nitro group can lead to the formation of various products. For example, mild reduction of this compound yields isopropylhydroxylamine, while strong reduction produces isopropylamine. inchem.org Auto-oxidation catalyzed by cuprous chloride yields 2-hydroperoxy-2-nitropropane. inchem.org Under acidic conditions, aqueous hydrolysis of 2-NP can lead to the formation of a hydroxamic acid and ultimately carboxylic acids and hydroxylammonium salts. inchem.org The nitro group can also be a precursor to amino and carbonyl groups through reduction and Nef-type reactions, respectively. researchgate.net

Nitrosation Reactions

This compound reacts with nitrous acid, a key reaction that has been studied in detail, particularly concerning its kinetics and mechanism, as well as the influence of catalysts.

Kinetics and Mechanism with Nitrous Acid

The nitrosation of this compound typically involves its nitronic acid tautomer, which exists in equilibrium with the nitro form, especially in physiological media as the nitronate anion. nih.gov The kinetics of the nitrosation of the nitronic acid derived from this compound in aqueous perchloric acid using nitrous acid show a first-order dependence on the concentration of the nitronic acid and a curved dependence on acidity. researchgate.netrsc.orgrsc.org

The mechanism is explained by an initial nitrosation occurring at an oxygen atom of the nitronic acid, either by H₂NO₂⁺ or NO⁺, followed by the release of a proton. researchgate.netrsc.orgrsc.org This reversible step forms an O-nitroso intermediate. researchgate.netrsc.orgrsc.org The O-nitroso intermediate then undergoes an internal O- to C-nitroso group rearrangement to yield the nitroso nitro product, which is a pseudonitrole in the case of secondary nitro compounds like this compound. researchgate.netrsc.orgrsc.org

Neither the first nor the second step is fully rate-limiting under the conditions studied, but the first step is likely close to the diffusion-controlled limit. researchgate.netrsc.orgrsc.org A slower, further reaction can also occur, which is first-order in both [H⁺] and [nitronic acid] and is not catalyzed by chloride or bromide ions. rsc.orgrsc.org This slower reaction, which also occurs without added nitrous acid, is attributed to the slow hydrolysis of the protonated form of the nitronic acid, releasing nitrous acid that then reacts with the remaining nitronic acid. rsc.orgrsc.org

Catalysis by Halide and Thiocyanate (B1210189) Ions

The nitrosation reactions of nitronic acids, including that derived from this compound, are strongly catalyzed by halide ions (Cl⁻, Br⁻) and thiocyanate ions (SCN⁻). researchgate.netrsc.orgrsc.org The measured rate constants show a curved dependence on the concentrations of chloride and bromide ions, suggesting that the intermediates are formed reversibly. researchgate.netrsc.orgrsc.org

In the presence of these catalysts, the reaction becomes first-order in [H⁺], and nitrosation occurs at the carbon atom of the nitronic acid via the formation of nitrosyl halides (ClNO, BrNO) and nitrosyl thiocyanate (ONSCN). researchgate.netrsc.orgrsc.org Thiocyanate ion is a particularly effective catalyst for nitrosamine (B1359907) formation from amines and can also catalyze nitrosation reactions of nitroalkanes. nih.govrsc.orgescholarship.org The catalytic efficiency order can vary depending on the reaction medium and substrate. rsc.orgpsu.edu

Data on the catalytic effects of halide and thiocyanate ions in nitrosation reactions of different substrates highlight their role in facilitating the transfer of the nitroso group. While specific kinetic data tables for this compound catalysis were not extensively detailed in the snippets, the general principle of catalysis by these ions through the formation of reactive nitrosating agents like XNO is well-established for nitronic acids. researchgate.netrsc.orgrsc.orgresearchgate.net

Formation of Pseudonitroles and Nitrolic Acids

The reaction of secondary nitro compounds like this compound with nitrous acid leads to the formation of pseudonitroles. researchgate.netrsc.orgrsc.orggoogle.comgoogle.com Pseudonitroles are nitroso nitro products. rsc.org For this compound, the product is propyl pseudonitrole. google.comgoogle.com Pseudonitroles are typically colorless in crystalline form but exhibit a blue color when melted or in solution. inchem.org

The formation of pseudonitroles from secondary nitroparaffins by reaction with nitrous acid has been known for a long time. google.comgoogle.com An improved method for their preparation involves contacting this compound with an aqueous alkali (such as sodium hydroxide) and then acidifying the resulting mixture with a mineral acid other than nitrous acid at a low temperature. google.comgoogle.com The rate of addition of the acid during acidification is important for maximizing yields. google.com

Primary nitro compounds, in contrast, react with nitrous acid to form nitrolic acids after tautomerization of the initial O-nitroso intermediate. rsc.orgrsc.org Nitrolic acids are nitro oxime products. rsc.org

The distinction in products (pseudonitroles from secondary nitroalkanes and nitrolic acids from primary nitroalkanes) arises from the structure of the respective nitronic acids and the subsequent rearrangement of the O-nitroso intermediate. rsc.orgrsc.org

Oxidation and Reduction Chemistry

The oxidation of this compound can proceed through different mechanisms, leading to various products. These reactions are often catalyzed by metals or enzymes and can involve reactive oxygen species.

Copper-Catalyzed Oxygenation

Copper can catalyze the oxygenation of this compound. Studies have investigated the use of metallic copper and copper complexes, such as [Cu(NO₂)₂(tmeda)], for this reaction. The catalytic oxygenation of this compound in the presence of copper and N,N,N',N'-tetramethylethylenediamine (tmeda) has been shown to produce acetone (B3395972) and nitrous acid. academie-sciences.fr The reaction kinetics measured in dimethylformamide (DMF) at elevated temperatures (363.16–373.16 K) indicate a rate equation with first-order dependence on copper and dioxygen, and second-order dependence on this compound. academie-sciences.fr

A proposed mechanism suggests the initial formation of a copper(I) nitronate complex, [Cu(NP)₂(tmeda)], from copper powder, this compound, tmeda, and dioxygen. academie-sciences.fracademie-sciences.fr This complex then reacts further with dioxygen to form a more stable nitrito species. academie-sciences.fr The solvent significantly influences the selectivity and efficiency of the copper-catalyzed oxidation. More coordinating solvents and donor N-ligands can accelerate the reaction. academie-sciences.fr For instance, stoichiometric oxygenation of this compound in DMF with copper and N-ligands results in acetone and a copper(II) complex. academie-sciences.fr

The oxygenation of a copper(I) aci-2-nitropropanate complex with triplet dioxygen has also been shown to yield acetone and a copper(I) nitrito complex, offering a mild method for converting a nitro compound to a ketone. capes.gov.br

Enzymatic Oxidation: this compound Dioxygenase

This compound dioxygenase (2-NPD) (EC 1.13.11.32) is an enzyme that catalyzes the oxidative denitrification of nitroalkanes, including this compound, to their corresponding carbonyl compounds and nitrite. wikipedia.orgnih.gov This enzyme is classified as an oxidoreductase. wikipedia.org It has been isolated from various microorganisms, such as Neurospora crassa and Williopsis mrakii (formerly Hansenula mrakii). wikipedia.orgrcsb.org

The enzymatic oxidation by this compound dioxygenase follows an oxidase-like catalytic mechanism. academie-sciences.frrcsb.org The stoichiometry of the reaction with this compound is 2 this compound + O₂ → 2 acetone + 2 HNO₂. nih.gov The enzyme from N. crassa is a flavin-dependent enzyme containing flavin mononucleotide (FMN), while the enzyme from H. mrakii contains flavin adenine (B156593) dinucleotide (FAD). academie-sciences.frnih.gov

Catalytic turnover of this compound dioxygenase can occur through both oxidative and nonoxidative pathways, particularly with substrates like nitroethane. nih.govacs.org The enzyme catalyzes the deprotonation of the nitroalkane substrate to form an enzyme-bound nitronate intermediate. academie-sciences.fracs.org This nitronate intermediate can then either be released from the active site (nonoxidative pathway) or undergo oxidative denitrification to yield the corresponding carbonyl compound and nitrite (oxidative pathway). acs.orgnih.gov

Studies on the enzyme from Neurospora crassa using nitroethane as a substrate have investigated the branching of this enzyme-ethylnitronate intermediate. nih.gov The pH dependence of kinetic isotope effects suggests the involvement of a group with a pKₐ of 8.1 ± 0.1 that must be unprotonated for nitronate formation, which mutagenesis studies indicate is Histidine 196. acs.orgnih.gov Deprotonation of Histidine 196 provides electrostatic interactions that help keep the nitronate bound in the active site for oxidation. nih.gov

This compound dioxygenase is a flavin-dependent enzyme, utilizing FMN or FAD as a prosthetic group. academie-sciences.frwikipedia.org The flavin cofactor plays a crucial role in the catalytic mechanism. The enzymatic oxidation involves flavin-mediated oxidation of the substrate. academie-sciences.fr A notable feature of 2-NPD is the involvement of an anionic flavin semiquinone intermediate during catalysis. rcsb.orgacs.org This represents a relatively unique instance among flavin-dependent enzymes where an anionic flavin semiquinone has been experimentally observed in the catalytic pathway. rcsb.org

The flavin cofactor is thought to participate in the formation of a this compound radical and a superoxide (B77818) anion radical. nih.gov A single electron transfer from the substrate to the N5-position of the flavin isoalloxazine ring generates an enzyme-bound substrate radical and an anionic flavin semiquinone. researchgate.net

Peroxidase-Mediated Oxidation

Peroxidases, such as horseradish peroxidase, can also catalyze the oxidation of this compound. nih.govresearchgate.net This reaction is influenced by the presence of hydrogen peroxide. nih.govresearchgate.net Incubation of aqueous solutions of this compound in air can slowly generate hydrogen peroxide, which can then be utilized by peroxidase to catalyze further oxidation. nih.govportlandpress.com

The pH optimum for the horseradish peroxidase-catalyzed oxidation of this compound is around 4.5, with a Km for this compound of 16 mM. nih.govresearchgate.net While horseradish peroxidase effectively oxidizes this compound, other nitroalkanes or nitro-aromatics are not significantly oxidized by this enzyme. nih.govresearchgate.net The reaction rate is increased by the presence of hydrogen peroxide or 2,4-dichlorophenol, while catalase completely inhibits the reaction. nih.govresearchgate.net

The mechanism of peroxidase-mediated oxidation of this compound involves the participation of hydrogen peroxide and superoxide. nih.govnih.gov It is suggested that the peroxidase utilizes traces of hydrogen peroxide to catalyze the oxidation of this compound into a radical species. nih.govresearchgate.net This radical species can then reduce molecular oxygen to the superoxide ion (O₂⁻•). nih.govresearchgate.net

The superoxide ion, or the hydroxyl radical (OH•) derived from it, appears to react further with this compound, generating more radicals and hydrogen peroxide, thus propagating the oxidation chain. nih.govresearchgate.net Superoxide dismutase or mannitol, a hydroxyl radical scavenger, partially inhibits the reaction. nih.govresearchgate.net Aniline and guaiacol (B22219) also act as powerful inhibitors, likely due to competing for hydrogen peroxide. nih.govresearchgate.net

Table 1: Kinetic Parameters for Horseradish Peroxidase-Catalyzed Oxidation of this compound

| Parameter | Value | Condition | Source |

| pH Optimum | 4.5 | Aqueous solution | nih.govresearchgate.net |

| Km (2-NP) | 16 mM | Aqueous solution | nih.govresearchgate.net |

Table 2: Cofactors of this compound Dioxygenase

| Cofactor | Source Organism |

| FMN | Neurospora crassa |

| FAD | Williopsis mrakii |

| Iron | General (iron-containing enzyme) academie-sciences.fr |

Table 3: Inhibitors of Horseradish Peroxidase-Catalyzed Oxidation of this compound

| Inhibitor | Effect | Proposed Mechanism | Source |

| Catalase | Complete | Decomposes H₂O₂ | nih.govresearchgate.net |

| Superoxide Dismutase | Partial | Scavenges O₂⁻• | nih.govresearchgate.net |

| Mannitol | Partial | Scavenges OH• | nih.govresearchgate.net |

| Aniline | Powerful | Competes for H₂O₂ | nih.govresearchgate.net |

| Guaiacol | Powerful | Competes for H₂O₂ | nih.govresearchgate.net |

Decomposition Pathways

The decomposition of this compound can occur through various pathways, including thermal decomposition and photodissociation. These processes lead to the formation of different products depending on the energy input and reaction conditions.

Thermal Decomposition Kinetics

The thermal decomposition of this compound has been investigated across a range of temperatures. Studies using techniques like shock tubes have provided insights into the kinetics of this process. The unimolecular rate constant for the decomposition of this compound at high pressures has been determined. For instance, research conducted in a shock tube over the temperature range of 970–1150 K under high dilution in argon indicated a unimolecular rate constant at the high-pressure limit of k∞ = 10¹⁴.⁵⁵±⁰. ¹³ exp{(−54.2 ± 3.8 kcal/mol)/RT} s⁻¹. researchgate.net The decomposition primarily proceeds through C-N bond fission, although other pathways, such as the elimination of HONO, also contribute. researchgate.net

The major products observed during the pyrolysis of this compound include NO, CH₃CHCH₂, CO, CH₃CHO, C₂H₄, and (CH₃)₂CO. researchgate.net A complex reaction mechanism involving numerous elementary steps has been proposed to account for the observed product distributions and kinetics. researchgate.net

| Temperature Range (K) | Pressure (atm) | Technique | High-Pressure Limit Rate Constant (s⁻¹) | Primary Pathway |

| 970–1150 | 4.5–6 | Shock tube | 10¹⁴.⁵⁵±⁰. ¹³ exp{(−54.2 ± 3.8 kcal/mol)/RT} | C-N bond fission researchgate.net |

Molecular Elimination Mechanisms

Computational studies have explored the potential energy surface and transition states involved in the decomposition of this compound. The concerted molecular elimination (CME) of HONO has been identified as a significant decomposition channel for nitroalkanes, including this compound. rsc.orgresearchgate.netpsu.edu Theoretical calculations suggest that the CME of HONO in this compound proceeds through a relatively high barrier, with a calculated activation energy of 39.2 kcal mol⁻¹. rsc.orgresearchgate.net This value is in agreement with predictions based on experimental data. rsc.orgresearchgate.net

While CME is a favorable pathway, other mechanisms, such as nitro-nitrite isomerization and rupture of the C-NO₂ bond, also play roles, particularly at higher temperatures. researchgate.netpsu.edu At lower temperatures, cage effects can influence the recombination of radicals formed from bond scission events. psu.edu

Photodissociation Dynamics

The photodissociation of this compound upon UV irradiation has been investigated to understand the dynamics of bond cleavage and energy partitioning in the resulting fragments. Photoexcitation at wavelengths such as 193 nm and 248 nm leads to the generation of various products, including OH, Br (in the case of 2-bromo-2-nitropropane), and NO₂. nih.govnih.gov

Studies employing techniques like laser-induced fluorescence spectroscopy have been used to probe the internal state distributions (vibration, rotation, spin-orbit, and Λ-doubling components) and translational energies of the nascent fragments. nih.govnih.gov

OH Formation Pathways

The formation of hydroxyl radicals (OH) is an important channel in the photodissociation of this compound. Research indicates that the mechanism of OH formation in this compound, unlike nitromethane (B149229), primarily involves the dissociation of HONO, which is formed as a primary product of concerted molecular elimination. nih.govacs.orgaip.org This suggests an intramolecular rearrangement involving hydrogen transfer to the nitro group prior to or concerted with the elimination of HONO. aip.org

The OH fragments produced from the photodissociation of this compound are typically found to be translationally and rotationally excited. nih.govnih.gov For example, upon excitation at 193 nm, OH fragments from this compound were found to have an average translational energy of 25.0 ± 2.5 kcal mol⁻¹. nih.govacs.org At 248 nm excitation, the average translational energy was measured as 21.2 ± 7.2 kcal mol⁻¹. nih.govacs.org The vibrational state distribution of OH can vary with excitation wavelength; OH is produced vibrationally cold at 248 nm but with some vibrational excitation at 193 nm. nih.govaip.org

| Excitation Wavelength (nm) | Average Translational Energy of OH (kcal mol⁻¹) | Rotational Temperature of OH(v''=0) (K) | Vibrational Excitation |

| 193 | 25.0 ± 2.5 nih.govacs.org | 925 ± 100 nih.gov | Yes (v''=1 observed) nih.govaip.org |